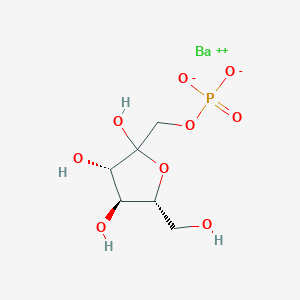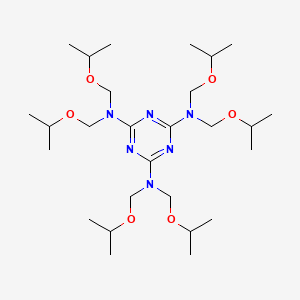![molecular formula C19H12O B13824641 Benzo[c]phenanthrene-5-carbaldehyde CAS No. 4466-76-6](/img/structure/B13824641.png)
Benzo[c]phenanthrene-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]phenanthrene-5-carbaldehyde: is an aromatic aldehyde with the molecular formula C19H12O . It is a derivative of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by its complex structure, which includes multiple fused benzene rings and an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthrene-5-carbaldehyde typically involves the functionalization of benzo[c]phenanthrene. One common method is the Vilsmeier-Haack reaction, where benzo[c]phenanthrene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 5-position .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzo[c]phenanthrene-5-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Benzo[c]phenanthrene-5-carboxylic acid.
Reduction: Benzo[c]phenanthrene-5-methanol.
Substitution: Various substituted benzo[c]phenanthrene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzo[c]phenanthrene-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of benzo[c]phenanthrene derivatives, including their interactions with biological macromolecules and potential anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals due to its aromatic nature and reactivity.
Mecanismo De Acción
The mechanism of action of benzo[c]phenanthrene-5-carbaldehyde involves its ability to undergo various chemical reactions due to the presence of the aldehyde group and the aromatic rings. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and DNA, potentially leading to biological effects .
Comparación Con Compuestos Similares
Benzo[c]phenanthrene: The parent hydrocarbon without the aldehyde group.
Benzo[e]phenanthrene: A structural isomer with a different arrangement of fused benzene rings.
Tetrahelicene: A related polycyclic aromatic hydrocarbon with a helical structure.
Uniqueness: Benzo[c]phenanthrene-5-carbaldehyde is unique due to the presence of the aldehyde group at the 5-position, which imparts distinct reactivity and potential biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
4466-76-6 |
|---|---|
Fórmula molecular |
C19H12O |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
benzo[c]phenanthrene-5-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-15-11-14-10-9-13-5-1-2-7-17(13)19(14)18-8-4-3-6-16(15)18/h1-12H |
Clave InChI |
WIZKHVAHCCDUKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


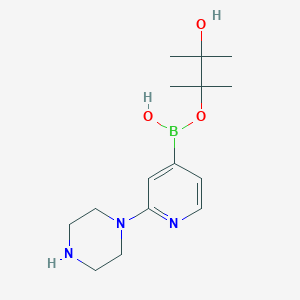
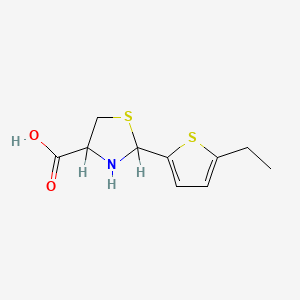
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
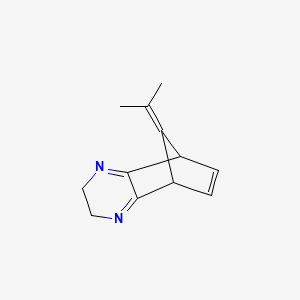
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)
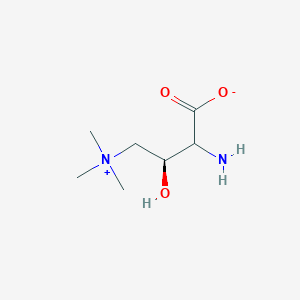
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
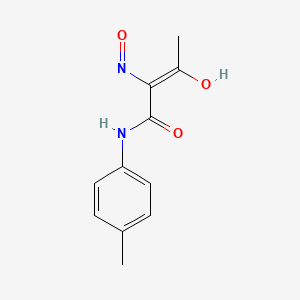
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
